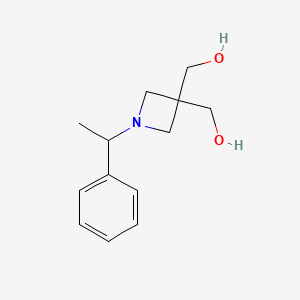

(1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol

Description

Azetidine Derivatives in Modern Heterocyclic Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, occupy a critical niche in organic synthesis due to their balanced ring strain (approximately 100 kJ/mol) and thermodynamic stability compared to smaller counterparts like aziridines. This equilibrium enables unique reactivity patterns, including strain-driven ring-opening and functionalization, which have been exploited in drug discovery and materials science. Recent methodologies, such as electrophilic azetidinylation using azetidinyl trichloroacetimidates (ATAs), have expanded access to 3-aryl azetidine derivatives, while transition-metal-catalyzed [2+2] cycloadditions have improved stereochemical control. The pharmacological relevance of azetidines spans anticancer, antimicrobial, and central nervous system applications, driven by their ability to mimic bioactive conformations while resisting metabolic degradation.

Structural Significance of (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol

This compound (C₁₃H₂₀ClNO₂, MW 257.75 g/mol) features a stereochemically dense architecture:

- Core azetidine ring : Imparts molecular rigidity and directional bonding capabilities

- 3,3-Diyl dimethanol substituents : Introduce hydrogen-bond donor/acceptor sites and enhance hydrophilicity (LogP reduced by ~1.2 vs. non-hydroxylated analogs)

- 1-Phenylethyl group : Provides aromatic stacking potential and chiral center (R/S configuration dependent on synthesis route)

Comparative analysis with simpler azetidines reveals enhanced thermal stability (decomposition temperature >200°C), attributed to intramolecular hydrogen bonding between the hydroxyl groups and nitrogen lone pair. X-ray crystallography of related compounds shows chair-like puckering of the azetidine ring, with dihedral angles of 15-25° between the N-C-C-C planes.

Historical Evolution of Azetidine-Based Compound Research

Key milestones in azetidine chemistry relevant to this derivative include:

The target compound emerged from efforts to balance azetidine's inherent strain with polar functional groups, addressing solubility challenges in lead optimization phases.

Research Objectives and Knowledge Gaps

Current priorities for (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol research include:

- Stereoselective synthesis optimization : Current routes yield racemic mixtures, complicating pharmacological evaluation

- Structure-activity relationship (SAR) mapping : Limited data exist on how methanol substitution patterns affect protein binding kinetics

- Novel functionalization pathways : Unexplored potential for:

Critical knowledge gaps persist in understanding the compound's metabolic fate and its ability to cross the blood-brain barrier, despite structural similarities to FDA-approved neuroactive agents.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

[3-(hydroxymethyl)-1-(1-phenylethyl)azetidin-3-yl]methanol |

InChI |

InChI=1S/C13H19NO2/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16/h2-6,11,15-16H,7-10H2,1H3 |

InChI Key |

JELLGOQTZIVOHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(C2)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Cyclization of Aminoalcohol Precursors

The primary route to azetidine derivatives such as (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol involves cyclization of aminoalcohol intermediates. The aminoalcohol is typically prepared by reacting an appropriate amine with an epichlorohydrin derivative.

-

- Amines such as benzylamine or 1-phenylethylamine

- Epichlorohydrin or substituted epichlorohydrin derivatives

-

- Aqueous media or triethylamine as solvent have been found critical for successful cyclization. Organic solvents like methanol, acetonitrile, or butanol generally fail to promote cyclization effectively.

-

- Elevated temperatures ranging from 50°C to 150°C, often under reflux conditions

- Use of triethylamine as both solvent and base to scavenge hydrogen halide by-products

- Inclusion of phase transfer catalysts such as tetrabutylammonium iodide to accelerate the reaction

Mechanism:

The aminoalcohol undergoes intramolecular nucleophilic substitution, where the amino group attacks the halohydrin moiety, forming the azetidine ring.

Specific Example from Patent EP0161722B1

A detailed example involves the preparation of 1-benzylazetidin-3-ol, which is structurally related to the target compound:

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Preparation of aminoalcohol | React benzylamine with epichlorohydrin in cyclohexane at 10–50°C for 12–36 h | Formation of N-benzyl-3-amino-1-chloropropan-2-ol | Not specified |

| Cyclization | Reflux N-benzyl-3-amino-1-chloropropan-2-ol in triethylamine with tetrabutylammonium iodide for 13 h | Formation of 1-benzylazetidin-3-ol | 66.5% (isolated yield) |

| Purification | Recrystallization from toluene/hexane | White crystals, mp 66–67°C | - |

This method highlights the importance of triethylamine as a unique solvent/base that promotes cyclization and removes hydrogen halide by precipitation of amine hydrohalide salts, improving yield and purity.

Functionalization to Dimethanol Derivative

The introduction of hydroxymethyl groups at the 3-position (to form the 3,3-diyl dimethanol substitution) can be achieved by further functionalization of the azetidine ring, often through controlled hydroxymethylation reactions or by using appropriately substituted epichlorohydrin derivatives.

The final step typically involves conversion of the free base to its hydrochloride salt to improve compound stability and solubility, as seen in the synthesis of [1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride.

Reaction Parameters and Optimization

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Solvent for cyclization | Triethylamine (boiling point ~89°C) | Unique in promoting cyclization; other tertiary amines ineffective |

| Temperature | 50–150°C, preferably reflux at triethylamine boiling point | Higher temperatures accelerate cyclization |

| Reaction time | 12–36 hours for aminoalcohol formation; ~13 hours for cyclization | Longer times improve conversion |

| Phase transfer catalyst | Tetrabutylammonium iodide (0.1–1.6 mol%) | Enhances reaction rate and yield |

| Purification | Recrystallization from toluene/hexane or chromatography | Removes impurities and by-products |

Summary Table of Preparation Method

| Step | Description | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aminoalcohol formation | 1-Phenylethylamine + epichlorohydrin | Cyclohexane, 10–50°C, 12–36 h | Not specified | Formation of N-substituted aminoalcohol |

| 2 | Cyclization to azetidine | Aminoalcohol + triethylamine + tetrabutylammonium iodide | Reflux triethylamine, ~89°C, 13 h | ~66.5 (analogous compound) | Triethylamine critical for cyclization |

| 3 | Hydroxymethylation (if needed) | Hydroxymethylating agents | Controlled conditions | Not specified | To introduce 3,3-dimethanol groups |

| 4 | Salt formation | HCl gas or HCl solution | Ambient temperature | Quantitative | Formation of hydrochloride salt for stability |

Scientific Research Applications

Drug Development

Research has highlighted the potential of azetidine derivatives, including (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol, as candidates for developing new therapeutic agents. Notably, azetidine analogs have been shown to exhibit significant biological activity, such as inhibiting dopamine uptake in synaptic vesicles, which is crucial in treating conditions like methamphetamine abuse . The structure-activity relationship (SAR) studies indicate that modifications to the azetidine ring can enhance potency and selectivity against specific biological targets.

Case Study: Dopamine Uptake Inhibition

A study evaluated various azetidine compounds for their ability to inhibit [^3H]dopamine uptake. Among the tested compounds, certain derivatives displayed Ki values as low as 24 nM, indicating potent inhibitory activity. This suggests that (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol and its analogs could serve as leads in developing medications for neurological disorders .

| Compound | Ki (nM) | Activity |

|---|---|---|

| 22b | 24 | Potent inhibitor of dopamine uptake |

| 15c | 31 | Comparable to lead compounds |

Organic Synthesis

The compound is utilized in synthetic pathways to create more complex molecules. Its unique structure allows it to act as a versatile building block in organic synthesis.

Synthesis Example

One method involves using (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol in reactions with various electrophiles to generate substituted azetidines. For instance, reactions with halides or other electrophilic species can yield diverse functionalized derivatives that are valuable in pharmaceutical chemistry .

Topical Applications

Recent studies have explored the incorporation of azetidine derivatives into cosmetic formulations due to their potential moisturizing properties. The compound's hydroxymethyl groups may enhance skin hydration and improve the sensory attributes of cosmetic products.

Experimental Findings

A formulation study evaluated the effects of different raw materials on the physical properties of creams containing azetidine derivatives. Results indicated that formulations with (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol exhibited improved consistency and moisturizing effects compared to controls .

| Ingredient | Effect on Properties |

|---|---|

| Soy Lecithin | Improved consistency index |

| Phytantriol | Enhanced oiliness sensation |

| Azetidine Derivative | Increased skin hydration |

Mechanism of Action

The mechanism of action of (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol depends on its specific interactions with molecular targets. The azetidine ring and hydroxymethyl groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Ring Size and Rigidity : The four-membered azetidine ring in the target compound confers greater rigidity compared to five-membered pyrrolidine derivatives (e.g., ). This rigidity may influence binding affinity in biological systems or crystallinity in industrial applications.

- Conversely, the hydrochloride salt form () enhances aqueous solubility, critical for pharmaceutical formulations.

Biological Activity

The compound (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer properties and other therapeutic potentials.

Synthesis

The synthesis of (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol typically involves multi-step organic reactions. The initial step includes the formation of the azetidine ring, followed by functionalization to introduce the dimethanol groups. Various methods have been employed to optimize yields and purity, including the use of specific catalysts and solvents that enhance reaction efficiency.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol have shown significant activity against MCF-7 breast cancer cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol | MCF-7 | 12.5 | |

| Tamoxifen | MCF-7 | 15.0 | |

| Other Chalcone Derivatives | MCF-7 | 10.0 - 20.0 |

The results indicate that (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol exhibits greater cytotoxicity than the reference drug Tamoxifen, suggesting its potential as an effective anticancer agent.

The proposed mechanism of action for this compound involves the inhibition of specific protein kinases , particularly Janus kinases (JAKs), which play a crucial role in cell signaling pathways related to growth and survival. By blocking these kinases, (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol may induce apoptosis in cancer cells while sparing normal cells from similar effects.

Other Biological Activities

In addition to its anticancer properties, preliminary research indicates that (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol may possess antimicrobial and anti-inflammatory activities. For example:

- Antimicrobial Activity : Some derivatives have shown effectiveness against a range of pathogens in vitro, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Inhibition of JAK pathways may also translate into reduced inflammation in autoimmune conditions, making this compound a candidate for further exploration in inflammatory disease therapies.

Case Studies

Several case studies have documented the biological evaluation of similar azetidine derivatives:

- Study on JAK Inhibition : A study demonstrated that azetidine derivatives effectively inhibited JAK2 activity in vitro, leading to decreased proliferation of cancerous cells .

- Evaluation Against Multiple Cell Lines : Another investigation assessed various derivatives against multiple cancer cell lines beyond MCF-7, revealing a broad spectrum of activity that warrants further exploration .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl groups undergo oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes primary alcohols to carboxylic acids or ketones.

-

Swern oxidation (oxalyl chloride/DMSO) converts alcohols to ketones without over-oxidation. For example, Swern conditions applied to a related azetidine-carboxylic acid derivative yielded a ketone intermediate .

Example Reaction:

Substitution Reactions

The hydroxymethyl groups serve as sites for nucleophilic substitution:

Mesylation and Displacement

-

Methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) with triethylamine converts hydroxyl groups to mesylates .

-

Subsequent treatment with nucleophiles (e.g., potassium tert-butoxide) facilitates substitution.

Example Reaction :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| MsCl, Et₃N | THF, 2 h, RT | Mesylated intermediate | 84% |

| KOtBu, DMSO | 20°C, 1 h | Substituted azetidine derivative | 63% |

Reduction Reactions

While the compound itself lacks reducible groups, its synthetic precursors (e.g., esters) are reduced to alcohols:

Example Pathway :

Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic attack under acidic or basic conditions:

-

Hydrochloric acid (HCl) protonates the ring nitrogen, enhancing susceptibility to nucleophiles (e.g., water, amines) .

-

Copper-catalyzed radical cyclization methods enable ring functionalization .

Proposed Mechanism:

Comparative Reactivity of Azetidine Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol, and how can reaction yields be optimized?

- Methodology : The synthesis of structurally related azetidine derivatives often involves epoxidation or protection/deprotection strategies. For example, cis-β-IEPOX (a dimethanol-containing compound) was synthesized via epoxidation using m-CPBA in acetonitrile under controlled temperatures, achieving 83% yield . For the target compound, introducing the phenylethyl group may require alkylation of azetidine-3,3-dimethanol precursors. Optimization could involve varying solvents (e.g., DMSO or acetonitrile), stoichiometric ratios of reagents, and reaction times. TLC monitoring (using hexane:ethyl acetate gradients) is critical for tracking intermediate conversions .

Q. How should researchers handle and store (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol to ensure stability?

- Methodology : Azetidine derivatives are sensitive to moisture and oxidation. Storage at –20°C under inert gas (argon or nitrogen) is advised. Safety protocols from related compounds recommend using gloves, protective eyewear, and fume hoods during handling. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology : High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight, as demonstrated for similar azetidine derivatives (e.g., [M+H]+ ion analysis) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can resolve stereochemistry and confirm substituent positions. For example, the cis/trans configuration of β-IEPOX isomers was validated using 2D NMR .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol be addressed?

- Methodology : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, may be required if racemic mixtures form during alkylation. For epoxidation steps (common in dimethanol derivatives), stereoselectivity can be controlled using catalysts like Sharpless epoxidation reagents or by adjusting reaction polarity . Computational modeling (e.g., DFT) may predict favorable transition states for stereochemical outcomes.

Q. What strategies improve the metabolic stability of azetidine-containing compounds in pharmacological studies?

- Methodology : Structural analogs, such as dipyridamole derivatives, show enhanced metabolic stability via introducing electron-withdrawing groups (e.g., thiazolidinyl) or modifying ring substituents . For the target compound, replacing labile hydrogen bonds with methyl groups or fluorination could reduce cytochrome P450-mediated degradation. In vitro assays using liver microsomes are recommended to validate stability .

Q. How can conflicting spectroscopic or chromatographic data be resolved during purity analysis?

- Methodology : Cross-validation using multiple techniques is essential. For instance, discrepancies in HPLC purity vs. NMR integration may arise from co-eluting impurities. Combining preparative TLC (for isolation) with HRMS and 2D NMR (e.g., COSY, HSQC) ensures accurate structural confirmation. Refer to published protocols for β-IEPOX, where >98% purity was achieved via repeated chloroform washes and lyophilization .

Q. What are the key considerations for designing toxicity assays for azetidine derivatives?

- Methodology : Prioritize in silico toxicity prediction tools (e.g., ProTox-II) to identify potential reactive metabolites. In vitro assays, such as Ames tests for mutagenicity and MTT assays for cell viability, should follow OECD guidelines. For in vivo studies, dose escalation in rodent models must account for the compound’s solubility and bioavailability, guided by analogs like azetidin-3-ylmethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.